molecular formula C19H28ClN3O B2419018 1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea CAS No. 1208735-12-9

1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea

Cat. No.: B2419018
CAS No.: 1208735-12-9
M. Wt: 349.9
InChI Key: URMGGBSIXQACEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorobenzyl group, a cyclopentylpiperidinyl moiety, and a urea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate amine to form the chlorobenzyl intermediate.

    Cyclopentylpiperidinyl Intermediate: Cyclopentylamine reacts with piperidine to form the cyclopentylpiperidinyl intermediate.

    Coupling Reaction: The chlorobenzyl intermediate is then coupled with the cyclopentylpiperidinyl intermediate in the presence of a coupling agent such as carbodiimide to form the final urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-3-(piperidin-4-yl)methylurea: Lacks the cyclopentyl group, which may affect its biological activity and chemical reactivity.

    1-(4-Methylbenzyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea: The methyl group instead of the chlorine atom may result in different chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O/c20-17-7-5-15(6-8-17)13-21-19(24)22-14-16-9-11-23(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMGGBSIXQACEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.